molecular formula C7H11N7 B12927857 Pyridine-2,6-bis(carboximidhydrazide)

Pyridine-2,6-bis(carboximidhydrazide)

Cat. No.: B12927857
M. Wt: 193.21 g/mol
InChI Key: ZJWVGMKMMQWZBS-UHFFFAOYSA-N
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Description

Pyridine-2,6-bis(carboximidhydrazide) is a chemical compound known for its unique structure and versatile applications in various fields of science It is characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with carboximidhydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-2,6-bis(carboximidhydrazide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for pyridine-2,6-bis(carboximidhydrazide) are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,6-bis(carboximidhydrazide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of pyridine-2,6-bis(carboximidhydrazide) involves its ability to form stable complexes with metal ions. These complexes can catalyze various chemical reactions by providing an active site for substrate binding and transformation. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine-2,6-bis(carboximidhydrazide) is unique due to its dual hydrazide functionalities, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications in catalysis, medicinal chemistry, and material science .

Properties

Molecular Formula

C7H11N7

Molecular Weight

193.21 g/mol

IUPAC Name

2-N',6-N'-diaminopyridine-2,6-dicarboximidamide

InChI

InChI=1S/C7H11N7/c8-6(13-10)4-2-1-3-5(12-4)7(9)14-11/h1-3H,10-11H2,(H2,8,13)(H2,9,14)

InChI Key

ZJWVGMKMMQWZBS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC(=C1)/C(=N/N)/N)/C(=N/N)/N

Canonical SMILES

C1=CC(=NC(=C1)C(=NN)N)C(=NN)N

Origin of Product

United States

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